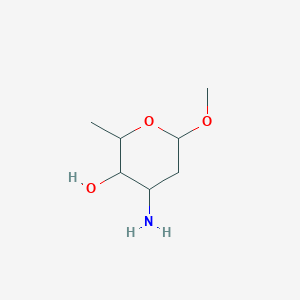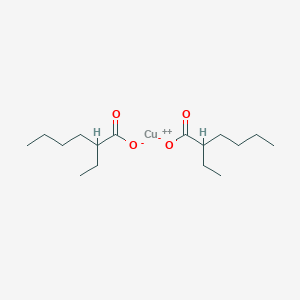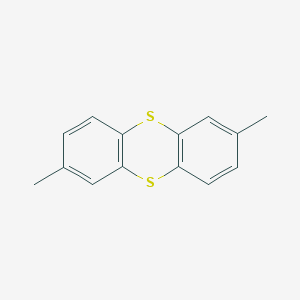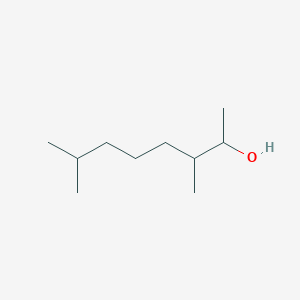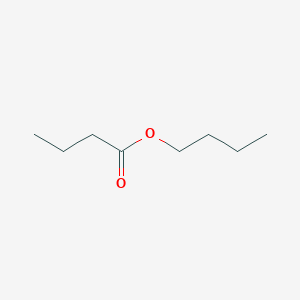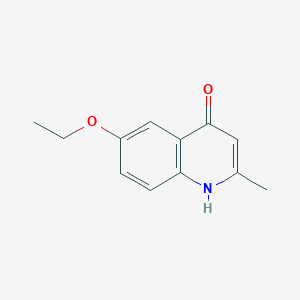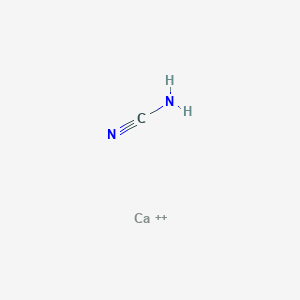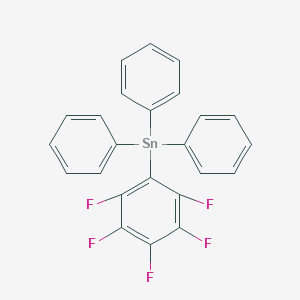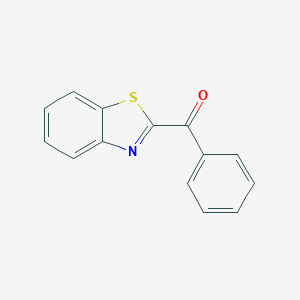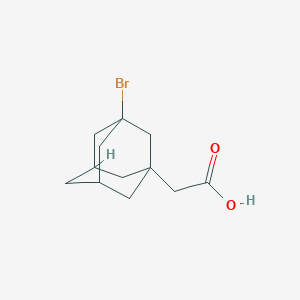
2-(3-Bromoadamantan-1-yl)acetic acid
Descripción general
Descripción
“2-(3-Bromoadamantan-1-yl)acetic acid” is a chemical compound with the molecular formula C12H17BrO2 . It is a derivative of adamantane, a type of hydrocarbon that is structurally similar to diamond .
Synthesis Analysis
A one-step procedure has been developed for the synthesis of (3-bromoadamantan-1-yl)methyl isocyanate from 2-(3-bromoadamantan-1-yl)acetic acid and diphenylphosphoryl azide in 85% yield .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromoadamantan-1-yl)acetic acid” consists of a bromoadamantane core with an acetic acid group attached . The exact mass of the molecule is 272.04119 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Bromoadamantan-1-yl)acetic acid” include a molecular weight of 273.17 g/mol, a computed XLogP3-AA value of 3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 .
Aplicaciones Científicas De Investigación
Synthesis of Unsaturated Adamantane Derivatives
- Scientific Field: Chemistry
- Summary of Application: The synthesis of unsaturated adamantane derivatives is a promising line of research in adamantane chemistry . These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Methods of Application: Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . Among stable dehydroadamantanes, researchers have been most interested in 1,
Synthesis of Adamantane-Containing Acids
- Scientific Field: Chemistry
- Summary of Application: 3-Bromoadamantane-1-carboxylic acid and 2-(3-bromoadamantan-1-yl)acetic acid are synthesized by bromination of the corresponding adamantane-containing acids with molecular bromine . These compounds are used for further functionalization of the adamantane moiety .
- Methods of Application: The synthesis involves the bromination of adamantane-containing acids with molecular bromine . This process results in the formation of 3-Bromoadamantane-1-carboxylic acid and 2-(3-bromoadamantan-1-yl)acetic acid .
- Results or Outcomes: The resulting brominated adamantane derivatives are used for further functionalization of the adamantane moiety . This opens up possibilities for the creation of new materials based on natural and synthetic nanodiamonds .
Synthesis of 2-Methyleneadamantane
- Scientific Field: Chemistry
- Summary of Application: The synthesis of 2-methyleneadamantane is another application of adamantane derivatives . This compound is generated as a decomposition product of an alkylation product formed during the heterolysis of 2-methyl-2-chloroadamantane and 2-bromo-2-methyladamantane .
- Methods of Application: The synthesis involves the heterolysis of 2-methyl-2-chloroadamantane and 2-bromo-2-methyladamantane in sulfolane in the presence of 1,3,5-triphenylverdazyl . This process generates a verdazylium salt and an alkylation product that decomposes to 2-methyleneadamantane .
- Results or Outcomes: The resulting 2-methyleneadamantane can be used for further research and development in the field of adamantane chemistry .
Direct Radical Functionalization
- Scientific Field: Chemistry
- Summary of Application: Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
- Methods of Application: This review discusses the wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .
- Results or Outcomes: Recent advances in the area of selective C–H functionalization are highlighted with an emphasis on the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons, providing insights that can be applied to the C–H functionalization of other substrate classes .
Direcciones Futuras
The future directions of research involving “2-(3-Bromoadamantan-1-yl)acetic acid” and similar compounds could involve the development of new materials based on natural and synthetic nanodiamonds . The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Propiedades
IUPAC Name |
2-(3-bromo-1-adamantyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c13-12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(14)15/h8-9H,1-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGLWCBEPPFDDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromoadamantan-1-yl)acetic acid | |
CAS RN |
17768-34-2 | |
| Record name | 3-Bromoadamantane-1-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



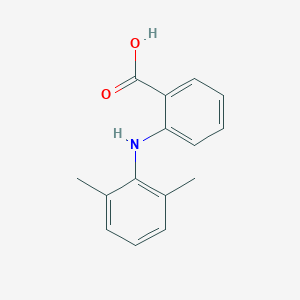
![Tricyclo[4.1.0.02,4]-heptane](/img/structure/B94239.png)
